4-bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole
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Overview
Description
4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxymethyl group at the 1-position, and a phenyl group at the 2-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(methoxymethyl)-2-phenyl-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the imidazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced imidazole derivatives
Scientific Research Applications
4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(methoxymethyl)-1H-pyrazole
- 4-Bromo-1,1′:4′,1″-terphenyl
- 4-Methyl-1,1′:4′,1″-terphenyl
Uniqueness
4-Bromo-1-(methoxymethyl)-2-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, methoxymethyl group, and phenyl group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
159590-03-1 |
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Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-1-(methoxymethyl)-2-phenylimidazole |
InChI |
InChI=1S/C11H11BrN2O/c1-15-8-14-7-10(12)13-11(14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
GNBQNMLFABPHPC-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(N=C1C2=CC=CC=C2)Br |
Origin of Product |
United States |
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